molecular formula C8H5N3O3 B1194988 Calvatic acid CAS No. 54723-08-9

Calvatic acid

Cat. No. B1194988
CAS RN: 54723-08-9
M. Wt: 191.14 g/mol
InChI Key: LDRFVNKBORCKQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of calvatic acid, like many complex organic molecules, involves multiple steps and methodologies. Recent advances in organic synthesis have enabled the efficient generation of calvatic acid and its analogs. For example, the most recent synthesis approach described the generation of a related compound, calcitroic acid, with an overall yield of 12.8% in 13 steps, demonstrating the complexity and efficiency of modern synthetic routes (Yu & Arnold, 2016).

Scientific Research Applications

  • Biological Effects on Hepatocytes : Calvatic acid has been shown to affect isolated hepatocytes, particularly influencing the release of lactate dehydrogenase and the colchicine-binding activity of tubulin. It also affects glucose-6-phosphatase activity and aminopyrene demethylation, suggesting a toxic effect at the microsomal level and possible interaction with the microtubular system (Miglietta et al., 1987).

  • Impact on Ornithine Decarboxylase in Tumor Cells : In AH-130 hepatoma and K562 leukemia cells, calvatic acid lowers ornithine decarboxylase levels, affecting protein synthesis and enzyme activity. The structure-activity relationship is further elucidated by examining its analogs (Brossa et al., 1990).

  • Electrochemical and Molluscicidal Studies : Electrochemical behavior and molluscicidal activities of calvatic acid have been explored. Its reduction process generates a hydrazo derivative, and a relationship between redox potentials and molluscicidal activities has been observed (Paula et al., 2003).

  • Inhibition of Glutathione Transferase : Calvatic acid inhibits human placenta glutathione transferase P1-1. It acts on the enzyme differently compared to its diazocyanide analogue, suggesting multiple catalytic intermediates (Antonini et al., 1997).

  • Antimicrotubular Effects : The ability of calvatic acid to inhibit microtubular protein polymerization has been studied, showing its effectiveness in a dose- and time-dependent manner. This suggests its potential as an antimicrotubular agent (Gadoni et al., 1995).

  • Comparison with Phenylazoxycyanide : Calvatic acid and its reference antibiotic, phenylazoxycyanide, have been compared for their effects on tubulin functions. Phenylazoxycyanide shows a more significant impact on tubulin polymerization and colchicine-binding ability (Gadoni et al., 1989).

  • Lipophilicity Study : The lipophilicity of calvatic acid analogs was assessed using high-performance liquid chromatography, contributing to the understanding of its chemical properties (Calvino et al., 1991).

  • Interaction with Liver Microsomes : The interaction of calvatic acid with rat liver microsomes has been investigated, showing its influence on cytochrome P-450 content and suggesting an involvement of sulphydryl groups (Miglietta et al., 1995).

properties

IUPAC Name

(4-carboxyphenyl)-cyanoimino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRFVNKBORCKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calvatic acid

CAS RN

54723-08-9
Record name Calvatic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
H Umezawa, T TAKEUCHI, H IINUMA, M ITO… - The Journal of …, 1975 - jstage.jst.go.jp
… A NEW ANTIBIOTIC, CALVATIC ACID Sir: Calvatic acid is a new antibiotic isolated from … and biological activities of calvatic acid (I) and related synthetic compounds are presented. …
Number of citations: 78 www.jstage.jst.go.jp
E Gadoni, L Gabriel, A Olivero, C Bocca… - Cell Biochemistry and …, 1995 - Wiley Online Library
… In preliminary experiments, we evaluated the effects of calvatic acid and of its analogues by measuring the polymerization of microtubular protein and colchicine binding activity after a …
Number of citations: 11 onlinelibrary.wiley.com
R CALVINO, R Fruttero, A GASCO, A Miglietta… - The Journal of …, 1986 - jstage.jst.go.jp
… An interesting antibiotic with a diazene Noxide structure, calvatic acid (1a), was isolated by UMEZAWA'S group from cultures of Calvatia craniformis (SHW.) Fr.'), by ANKE from a strain …
Number of citations: 29 www.jstage.jst.go.jp
G Antonini, G Pitari, AM Caccuri, G Ricci… - European journal of …, 1997 - Wiley Online Library
… by calvatic acid and the reaction intermediates, ie the diazocyanide analogue of calvatic acid… of inhibitor/GST P1-1 indicate that 1 mol calvatic acid inactivates 1 mol GST PI-1, containing …
Number of citations: 15 febs.onlinelibrary.wiley.com
E Gadoni, A Miglietta, A Olivero, L Gabriel - Biochemical pharmacology, 1989 - Elsevier
… Abstract-The effect of phenylazoxycyanide and calvatic acid, … impairs, more than calvatic acid, polymerization of purified … is a calvatic acid analogue devoid of the carboxy function; …
Number of citations: 13 www.sciencedirect.com
AM Caccuri, G Ricci, A Desideri, M Buffa… - Biochemistry and …, 1994 - europepmc.org
… ) by the antibiotic p-carboxyphenylazoxycyanide (calvatic acid) has been investigated at pH … at different calvatic acid/GST P1-1 molar ratios indicate that one mole of calvatic acid …
Number of citations: 14 europepmc.org
R Calvino, R Fruttero, A Gasco - Journal of Chromatography A, 1991 - Elsevier
The lipophilicity of a series of para- and meta-substituted phenyl-ONN-azoxycyanides, analogues of the antibiotic ‘calvatic acid’, was studied by reversed-phase high-performance liquid …
Number of citations: 10 www.sciencedirect.com
O Brossa, E Gadoni, A Olivero, M Seccia… - … in chemical pathology …, 1990 - europepmc.org
… Calvatic acid (p-carboxyphenylazoxycyanide) is an antibiotic … Some analogs of calvatic acid have been tested in order to gain … Calvatic acid analogs devoid of the cyano group were less …
Number of citations: 8 europepmc.org
A Miglietta, E Gadoni, M Buffa, A Olivero… - European journal of drug …, 1995 - Springer
… In this study we examined the interactions of liver microsomes with the antibiotic calvatic acid and with structural analogues, some of which had shown antimicrotubular properties. …
Number of citations: 3 link.springer.com
A Miglietta, E Chiarpotto, A Olivero… - … in chemical pathology …, 1987 - europepmc.org
Calvatic acid is a new antibiotic with both a carboxylic group and an azoxy function in the benzene ring. The relationship between structure and biological activity in this substance and …
Number of citations: 4 europepmc.org

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